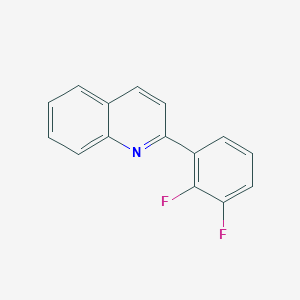
2-(2,3-Difluorophenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Difluorophenyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, material science, and industrial chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the compound’s biological activity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Difluorophenyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . Another method is the Pfitzinger reaction, which involves the reaction of isatin with an arylamine in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. Additionally, solvent-free conditions and the use of recyclable catalysts are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Difluorophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinolines .
Scientific Research Applications
2-(2,3-Difluorophenyl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, in its antibacterial activity, the compound inhibits bacterial DNA gyrase, an enzyme essential for DNA replication . In cancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
- 2-(3,4-Difluorophenyl)quinoline
- 2-(2,4-Difluorophenyl)quinoline
- 2-(2,5-Difluorophenyl)quinoline
Comparison: Compared to its analogs, 2-(2,3-Difluorophenyl)quinoline often exhibits enhanced biological activity due to the specific positioning of the fluorine atoms, which can influence the compound’s electronic properties and its interaction with biological targets . This unique positioning can also affect the compound’s chemical reactivity and stability .
Properties
Molecular Formula |
C15H9F2N |
|---|---|
Molecular Weight |
241.23 g/mol |
IUPAC Name |
2-(2,3-difluorophenyl)quinoline |
InChI |
InChI=1S/C15H9F2N/c16-12-6-3-5-11(15(12)17)14-9-8-10-4-1-2-7-13(10)18-14/h1-9H |
InChI Key |
IDORSWKZMNMNAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isoindolo[2,1-b]isoquinoline-5,7-dione](/img/structure/B11868166.png)

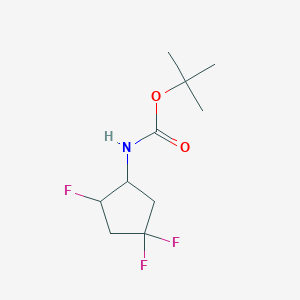
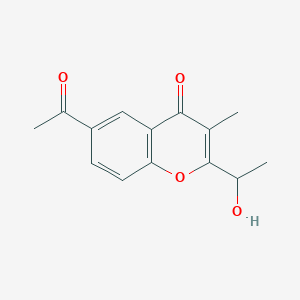
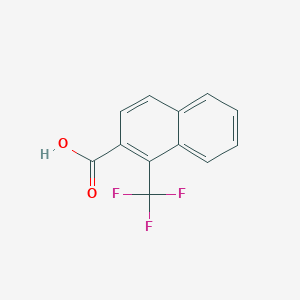
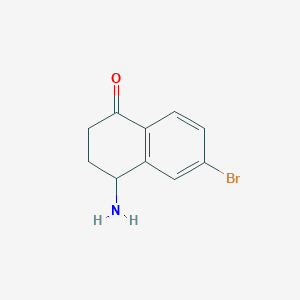

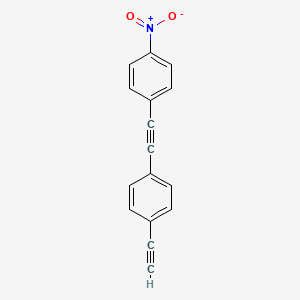
![N-(Naphtho[1,2-b]thiophen-2-yl)acetamide](/img/structure/B11868218.png)
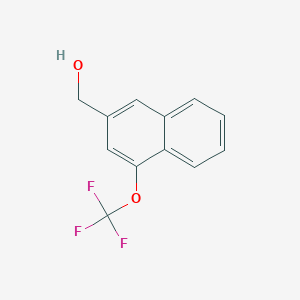
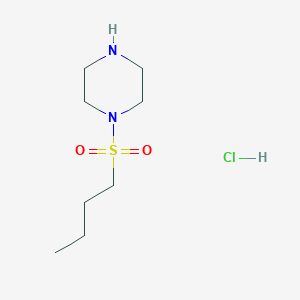


![5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one hydrochloride](/img/structure/B11868262.png)
